Macrocarpal E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

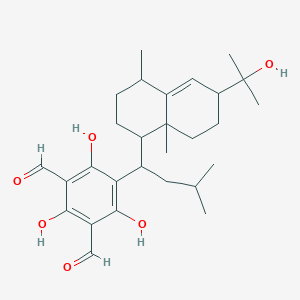

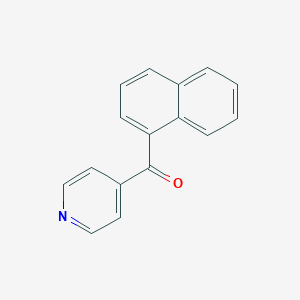

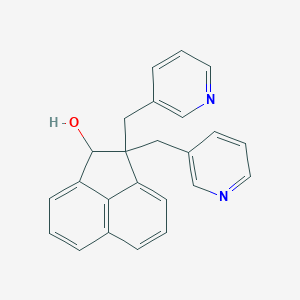

Macrocarpal E is a phloroglucinol dialdehyde diterpene derivative that can be found in the leaves of Eucalyptus macrocarpa . It is known to be a potent antibacterial agent .

Synthesis Analysis

The first stereoselective total synthesis of this compound was described by Tetsuaki Tanaka and his team . They used commercially available and inexpensive (+)-3-carene to prepare enone 8, which was then coupled with the aromatic side-chain unit . The ZnCl2 mediated coupling reaction of the side-chain unit 20 with silyl dienol ether 21 gave the desired products 13 and 14 . The team also developed a stereoselective route to the promising precursor of this compound, 13 .Molecular Structure Analysis

This compound belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These are sesquiterpenoids with a structure based on the eudesmane skeleton .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ZnCl2 mediated coupling reaction of the side-chain unit 20 with silyl dienol ether 21 . This was followed by catalytic hydrogenation of the enone 13 to afford ketone 15 . NaBH4 reduction of the ketone in 15 followed by selective acetylation of the primary hydroxyl group led to monoacetate 28 . After dehydration of the secondary hydroxyl group in 28, deacetylation gave primary alcohol 29 which was subjected to another dehydration furnishing exo-olefin 30 . The aromatic ring moiety of 30 was then converted into phloroglucinol dialdehyde .Physical and Chemical Properties Analysis

This compound has a molecular weight of 472.61 . It is a yellow powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Isolation de l’Eucalyptus Amplifolia

Macrocarpal E est l'un des quatre macrocarpals (A, B, E et am-1) qui ont été isolés des feuilles d’Eucalyptus amplifolia . La structure de this compound a été élucidée à l'aide de techniques spectrales .

Propriétés antibactériennes

Macrocarpal A, qui partage une structure similaire avec this compound, a été identifié comme un nouveau composé antibactérien . Il a été isolé des feuilles d’Eucalyptus macrocarpa et est composé d'un dialdehyde de phloroglucinol et d'un diterpène . Compte tenu des similitudes structurelles, this compound peut également posséder des propriétés antibactériennes, mais des recherches supplémentaires sont nécessaires pour confirmer cela.

Réponse au traitement à l'ozone

Dans une étude sur les feuilles d’Eucalyptus globulus, il a été constaté que les concentrations de plusieurs macrocarpals, notamment Macrocarpal A et Macrocarpal D, augmentaient considérablement en réponse au traitement à l'ozone . Bien que this compound n'ait pas été spécifiquement mentionné, il est possible qu'il puisse également réagir de manière similaire au traitement à l'ozone.

Activité anti-inflammatoire potentielle

Les euglobals, qui sont structurellement similaires aux macrocarpals, ont été trouvés pour présenter une activité anti-inflammatoire . Compte tenu de cela, this compound pourrait également avoir des propriétés anti-inflammatoires potentielles, mais cela devrait être confirmé par des recherches supplémentaires.

Propriétés antimalariennes potentielles

Les robustadials, un autre groupe de composés isolés des espèces d’Eucalyptus, se sont avérés avoir des propriétés antimalariennes . Compte tenu des similitudes structurelles, this compound pourrait également posséder des propriétés antimalariennes, mais des recherches supplémentaires sont nécessaires pour confirmer cela.

Mécanisme D'action

Target of Action

Macrocarpal E is a phloroglucinol dialdehyde diterpene derivative . It belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These compounds are known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase .

Mode of Action

Studies on similar compounds like macrocarpal b have shown that they can block the binding between certain receptors and their antibodies . This suggests that this compound might interact with its targets in a similar way, potentially inhibiting certain biochemical reactions or cellular processes.

Biochemical Pathways

For instance, it might interfere with the pathways involving HIV-RTase, aldose reductase, and glucosyltransferase

Result of Action

This compound has been found to have potent antibacterial activity . This suggests that it could potentially be used to treat bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been isolated from the leaves of Eucalyptus macrocarpa , suggesting that its production and activity might be influenced by factors such as the plant’s growth conditions

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Macrocarpal E can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "4-hydroxy-3-methoxybenzaldehyde", "2,4,6-trihydroxybenzaldehyde", "2,4,6-trihydroxybenzoic acid", "3,4-dihydroxybenzaldehyde", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "acetic acid", "hydrochloric acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 by reacting 2,4-dihydroxybenzoic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of sulfuric acid.", "Step 2: Synthesis of intermediate 2 by reacting intermediate 1 with 2,4,6-trihydroxybenzaldehyde in the presence of sodium hydroxide.", "Step 3: Synthesis of intermediate 3 by reacting intermediate 2 with ethyl acetoacetate and sodium ethoxide in ethanol.", "Step 4: Synthesis of intermediate 4 by reacting intermediate 3 with methyl iodide in the presence of sodium hydride.", "Step 5: Synthesis of intermediate 5 by reducing intermediate 4 with sodium borohydride in ethanol.", "Step 6: Synthesis of Macrocarpal E by reacting intermediate 5 with 2,4,6-trihydroxybenzoic acid in the presence of acetic anhydride and hydrochloric acid." ] } | |

Numéro CAS |

142628-54-4 |

Formule moléculaire |

C28H40O6 |

Poids moléculaire |

472.6 g/mol |

Nom IUPAC |

5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h12-18,21,31-34H,7-11H2,1-6H3/t16-,17+,18-,21-,28-/m1/s1 |

Clé InChI |

XJNGQIYBMXBCRU-RHUSKIKKSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@H]([C@@]2(C1=C[C@H](CC2)C(C)(C)O)C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

SMILES |

CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

SMILES canonique |

CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Apparence |

Yellow powder |

Synonymes |

Macrocarpal E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that approximately 44% of the Eucalyptus globulus leaf extract comprises acylphloroglucinols. Could you elaborate on the significance of identifying these compounds, including Macrocarpal E, in a pharmaceutical context?

A2: Identifying acylphloroglucinols, like this compound, is significant due to the diverse biological activities associated with this class of compounds. Acylphloroglucinols are known to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making them potentially valuable for pharmaceutical applications. Characterizing these compounds within the Eucalyptus globulus extract lays the groundwork for understanding its potential therapeutic benefits and contributes to the knowledge base required for obtaining an AMM (Autorisation de Mise sur le Marche), essential for developing new drugs [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240217.png)

![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)

![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)

![5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)

![3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole](/img/structure/B240258.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)

![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)

![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)